isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
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Overview
Description
Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate typically involves the condensation of an appropriate aldehyde with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine to afford the imine intermediate . This intermediate is then subjected to esterification to yield the final product. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as sulfur .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include the corresponding amines, carboxylic acids, and substituted imidazole derivatives .
Scientific Research Applications
Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Omeprazole: An antiulcer agent with a benzimidazole structure.
Uniqueness
Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and nitro groups, along with the imidazole ring, make it a versatile compound for various applications .
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
propan-2-yl 4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoate |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)22-15(19)6-4-5-14-16-12-9-11(18(20)21)7-8-13(12)17(14)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
XAMIBSOFXBQZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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